5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. This particular compound features a thiophene ring substituted with a carboxylic acid group and a 3-methylpiperidin-1-ylmethyl group.
Mechanism of Action
Target of Action
The primary target of 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is the GATA family proteins . These proteins are a group of transcription factors that play essential roles in cellular differentiation and development .
Mode of Action
This compound acts as an inhibitor of the GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family . This compound inhibits the interaction between GATA3 and SOX4 .
Biochemical Pathways
By inhibiting the interaction between GATA3 and SOX4, this compound significantly suppresses Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of the action of this compound include the suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid with 3-methylpiperidine under suitable reaction conditions, such as the use of a strong base like sodium hydride (NaH) to deprotonate the carboxylic acid, followed by the addition of 3-methylpiperidine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The thiophene ring can be reduced to form thiophene derivatives with different functional groups.
Substitution: The methyl group on the piperidine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various alkyl halides and a base such as triethylamine (Et3N) can be used for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated or arylated piperidine derivatives.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Thiophene derivatives are known for their biological activity, and this compound may be used in the development of new drugs or as a tool in biological research to study enzyme inhibition or receptor binding.
Medicine: The carboxylic acid group and the thiophene ring can interact with biological targets, making this compound a potential candidate for drug development. It may be used in the design of new therapeutic agents for various diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline: This compound is structurally similar but features a different substituent on the thiophene ring.
3-Amino-5-(3-Methylpiperidin-1-yl)pyridine: Another related compound with a pyridine ring instead of a thiophene ring.
Uniqueness: 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and a carboxylic acid group, which provides distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
5-[(3-methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9-3-2-6-13(7-9)8-10-4-5-11(16-10)12(14)15/h4-5,9H,2-3,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWQQYZEOKAZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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